Thymidine glycol

Description

Properties

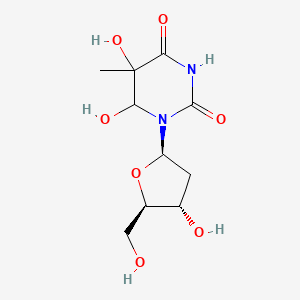

IUPAC Name |

5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEITGVZZHXKON-SKAWGCAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954355 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32645-65-1 | |

| Record name | 5,6-Dihydro-5,6-dihydroxythymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32645-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Significance of Thymidine Glycol in DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine glycol (Tg), a major product of oxidative DNA damage, serves as a critical biomarker for oxidative stress and poses a significant threat to genomic integrity. Arising from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes or exposure to ionizing radiation, Tg introduces structural distortions to the DNA double helix.[1] These distortions can impede the progression of DNA replication and transcription, potentially leading to cytotoxic and mutagenic outcomes. The primary cellular defense against this compound is the Base Excision Repair (BER) pathway, which employs a series of specialized enzymes to recognize, excise, and replace the damaged nucleobase. This technical guide provides an in-depth exploration of the formation of this compound, its biological consequences, and the intricate molecular mechanisms of its repair. Detailed experimental protocols for the detection and study of Tg are also presented to facilitate further research in this critical area of DNA damage and repair.

Introduction: The Genesis of this compound

This compound (5,6-dihydroxy-5,6-dihydrothymidine) is a prominent lesion formed when the 5,6-double bond of a thymine base in DNA is oxidized.[1] This oxidation can be triggered by endogenous sources, such as byproducts of cellular respiration, or by exogenous agents like ionizing radiation and certain chemical oxidants.[2] It is estimated that approximately 400 this compound residues are formed per human cell each day.[2] Two primary pathways contribute to its formation: the direct oxidation of deoxythymidine in DNA by hydroxyl radicals and a pathway involving an intermediate thymidine chlorohydrin, which is derived from hypochlorous acid produced by neutrophil myeloperoxidase.[3] this compound is a specific marker for DNA damage, as it is not incorporated into RNA.[3]

Biological Consequences of this compound Formation

The presence of this compound in the DNA template has profound implications for cellular processes, primarily by disrupting the normal flow of genetic information.

Impact on DNA Replication

This compound acts as a significant block to high-fidelity DNA polymerases during replication.[2][4] The non-planar and distorted structure of the Tg lesion hinders the proper functioning of the replication machinery, leading to stalled replication forks.[1] While generally considered weakly mutagenic as it predominantly pairs with adenine, under certain conditions, such as in the context of clustered DNA damage, its mutagenic potential can be enhanced.[4][5] For instance, when located near another lesion like 8-oxoguanine, this compound can increase the mutagenic potential of the latter.[5] In some instances, specialized translesion synthesis (TLS) polymerases, such as Polymerase θ, can bypass the lesion, but this process can be error-prone and lead to frameshift mutations.[6]

Impact on Transcription

The effect of this compound on transcription is dependent on its location within the DNA strand. When present in the transcribed strand, it can act as a block to T7 RNA polymerase, though it does not significantly impede RNA polymerase II.[7] However, when located in the non-transcribed strand, it does not appear to affect transcription by either polymerase.[7] The blockage of transcription elongation is a signal for transcription-coupled repair, a sub-pathway of nucleotide excision repair, suggesting a potential backup mechanism for Tg removal.[7]

The Cellular Defense: Base Excision Repair of this compound

The principal mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway.[1][8] This intricate process involves a series of enzymatic steps to ensure the precise removal of the damaged base and restoration of the original DNA sequence. More than 80% of this compound repair is accomplished through the single-nucleotide repair mechanism of BER.[9]

The key players in the BER of this compound are two DNA glycosylases: NTH1 (endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1).[10][11] These enzymes are responsible for recognizing the distorted this compound residue and initiating its removal.

The Role of NTH1

NTH1 is a bifunctional DNA glycosylase that recognizes and excises a range of oxidized pyrimidines, including this compound.[3] It cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[12] NTH1 also possesses an AP lyase activity, which incises the phosphodiester backbone 3' to the AP site, leaving a 3'-α,β-unsaturated aldehyde.[13]

The Role of NEIL1

NEIL1 is another crucial DNA glycosylase involved in the repair of this compound.[11] It exhibits a broader substrate specificity than NTH1 and can remove a variety of oxidized bases from both single-stranded and double-stranded DNA.[8] NEIL1 is particularly important for the repair of lesions in replicating DNA.[14] Like NTH1, NEIL1 is a bifunctional glycosylase with both glycosylase and AP lyase activities.[8]

The following diagram illustrates the Base Excision Repair pathway for this compound.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound, providing a comparative overview for researchers.

Table 1: Estimated Formation and Excretion of this compound

| Parameter | Value | Species | Reference |

| Daily Formation Rate | ~300-400 lesions/cell | Human | [2][15] |

| Daily Urinary Excretion | ~32 nmol | Human | [13] |

| Comparative Urinary Excretion (per kg body weight) | ~15 times higher than humans | Rat | [13] |

Table 2: Background Levels of this compound in DNA

| DNA Source | This compound Level (mol Tg / mol Thymidine) | Reference |

| Freshly dissolved calf thymus DNA | 11.7 +/- 0.3 x 10-6 | [16] |

| Autoxidized salmon sperm DNA | 71.2 +/- 14.3 x 10-6 | [16] |

| Non-irradiated DNA (from cell culture) | 10 x 10-6 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-mediated DNA damage and repair.

Preparation of this compound-Containing Oligonucleotides

The synthesis of oligonucleotides containing a site-specific this compound lesion is crucial for in vitro studies. This is typically achieved using a phosphoramidite building block of this compound during automated DNA synthesis.

Protocol:

-

Synthesis of (5R,6S)-Thymidine Glycol Phosphoramidite: The phosphoramidite building block of (5R,6S)-thymidine glycol is synthesized from protected thymidine via osmium tetroxide oxidation.[18]

-

Automated DNA Synthesis: The this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[12] Ultramild synthesis chemistry is often required.[3]

-

Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support and deprotected. The final product is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[19]

Enzyme-Modified Comet Assay for this compound Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. By incorporating lesion-specific enzymes, it can be adapted to detect specific types of DNA damage, including this compound.

Protocol:

-

Cell Preparation: Isolate single cells from the desired tissue or cell culture.

-

Embedding in Agarose: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.[20]

-

Enzyme Treatment: Wash the slides with an appropriate enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).[21] Incubate the slides with a solution containing a thymine glycol-specific DNA glycosylase, such as E. coli Endonuclease III (Nth), for a defined period (e.g., 30-60 minutes) at 37°C.[21] This enzyme will create a single-strand break at the site of each this compound lesion.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow the DNA to unwind.[16] Then, apply an electric field to separate the DNA fragments based on size.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage.

The following diagram illustrates the workflow of the enzyme-modified comet assay.

HPLC-MS/MS for Quantification of this compound

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including this compound.

Protocol:

-

DNA Isolation and Hydrolysis: Isolate genomic DNA from cells or tissues. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[22]

-

Sample Cleanup: The hydrolyzed DNA sample is subjected to solid-phase extraction (SPE) to remove proteins and salts that could interfere with the analysis.[22]

-

LC Separation: The cleaned-up sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is used to separate the deoxynucleosides.

-

MS/MS Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an isotopically labeled internal standard. The transition from the protonated molecule [M+H]+ to a specific product ion is monitored for both the analyte and the internal standard.

-

Quantification: The amount of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro DNA Replication Assay

This assay is used to assess the effect of this compound on the progression of DNA synthesis by various DNA polymerases.

Protocol:

-

Template-Primer Preparation: A single-stranded DNA template containing a site-specific this compound lesion is annealed to a shorter, radiolabeled (e.g., 32P) primer.[19]

-

Replication Reaction: The template-primer duplex is incubated with a specific DNA polymerase, dNTPs, and the necessary reaction buffer.[23]

-

Reaction Termination and Analysis: The reaction is terminated at different time points by adding a stop solution (e.g., formamide with EDTA). The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The size of the fragments indicates where the DNA polymerase was stalled by the this compound lesion.

In Vitro Transcription Assay

This assay is used to investigate the impact of this compound on transcription elongation by RNA polymerases.

Protocol:

-

DNA Template Preparation: A double-stranded DNA template containing a specific promoter sequence (e.g., T7 promoter) and a site-specific this compound lesion is prepared. This can be a linearized plasmid or a PCR product.[24][25]

-

Transcription Reaction: The DNA template is incubated with the desired RNA polymerase (e.g., T7 RNA polymerase or RNA polymerase II), NTPs, and the appropriate transcription buffer.[26]

-

RNA Product Analysis: The RNA transcripts are purified and analyzed by denaturing PAGE. The length and amount of the transcripts are determined to assess the extent to which the this compound lesion blocked transcription.

Conclusion

This compound is a significant and ubiquitous form of oxidative DNA damage with the potential to disrupt fundamental cellular processes and contribute to genomic instability. Its role as a biomarker for oxidative stress makes it a valuable tool in various research and clinical settings. The cellular defense against this lesion, primarily through the Base Excision Repair pathway, highlights the intricate and robust mechanisms that have evolved to maintain the integrity of our genetic material. A thorough understanding of the formation, biological consequences, and repair of this compound is essential for researchers in the fields of DNA damage and repair, cancer biology, and toxicology. The detailed experimental protocols provided in this guide are intended to empower scientists to further investigate the multifaceted significance of this compound in health and disease.

References

- 1. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The Effect on DNA Structure and DNA Binding by Site-Specific Proteins [scirp.org]

- 3. NTH1 Is a New Target for Ubiquitylation-Dependent Regulation by TRIM26 Required for the Cellular Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. In Vitro Bypass of this compound by DNA Polymerase θ Forms Sequence-Dependent Frameshift Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lesion Specificity in the Base Excision Repair Enzyme hNeil1: Modeling and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | NEIL1 cleaves thymine glycol from damaged DNA [reactome.org]

- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Initiation of Base Excision Repair of Oxidative Lesions in Nucleosomes by the Human, Bifunctional DNA Glycosylase NTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Molecular basis and functional consequences of the interaction between the base excision repair DNA glycosylase NEIL1 and RPA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Escherichia coli Nth and human hNTH1 DNA glycosylases are involved in removal of 8-oxoguanine from 8-oxoguanine/guanine mispairs in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Enzyme-Modified Neutral Comet (EMNC) Assay for Complex DNA Damage Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 22. benchchem.com [benchchem.com]

- 23. Construction of a circular single-stranded DNA template containing a defined lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. protocols.io [protocols.io]

- 26. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

Formation of Thymidine Glycol by Ionizing Radiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of thymidine glycol, a primary DNA lesion induced by ionizing radiation. It covers the chemical mechanisms of its formation, quantitative yields under various conditions, detailed experimental protocols for its detection, and the subsequent cellular responses. This document is intended to serve as a comprehensive resource for professionals engaged in radiobiology, DNA damage and repair research, and the development of radiosensitizing or radioprotective agents.

Introduction: The Significance of this compound

Ionizing radiation deposits energy in and around the DNA molecule, primarily through the radiolysis of water, which generates highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals can attack the DNA bases, leading to a variety of lesions. Among these, 5,6-dihydroxy-5,6-dihydrothymidine, commonly known as this compound (Tg), is one of the most prevalent oxidative pyrimidine lesions.[1][2] The presence of this compound in DNA is biologically significant as it distorts the DNA helix and presents a strong block to high-fidelity DNA polymerases, potentially leading to stalled replication forks and cell death if not repaired.[3] Understanding the mechanisms of its formation and the cellular pathways that respond to this lesion is critical for fields ranging from cancer radiotherapy to assessing the risks of radiation exposure.

Chemical Mechanism of Formation

The formation of this compound is predominantly an indirect effect of ionizing radiation, mediated by the hydroxyl radical (•OH). The process is initiated by the electrophilic addition of the •OH radical to the C5-C6 double bond of the thymine base within the DNA strand. This reaction is rapid and leads to the formation of transient thymidinyl radical intermediates.

In the presence of oxygen, these radicals are converted to peroxyl radicals, which can then undergo further reactions to form hydroperoxides. Subsequent reduction of these intermediates yields the stable this compound lesion. Due to the creation of two new chiral centers at the C5 and C6 positions, this compound can exist as four distinct diastereomers (cis-5R,6S; cis-5S,6R; trans-5R,6R; and trans-5S,6S).[3] The cis isomers are the predominant forms generated by ionizing radiation.

Quantitative Data on Lesion Formation

The efficiency of this compound formation, like other radiation-induced lesions, is often expressed as a yield per unit of absorbed dose and per unit of DNA. The data can vary based on experimental conditions such as radiation quality (e.g., LET), oxygen concentration, and the chemical environment of the DNA (e.g., in solution vs. cellular).

| Lesion Type | Yield | Radiation Source/Conditions | Reference |

| Oxidized Pyrimidines (Total) | ~9.6 sites / Mbp / Gy | 137Cs γ-rays (in vitro T7 DNA) | [4] |

| Thymine Glycol | 400 - 2700 lesions / 106 Thymines | γ-irradiation (14 - 1000 Gy on calf thymus DNA) | [5] |

| Pyrimidine Lesions (Total) | ~590 lesions / cell / Gy | Low LET radiation (in mammalian cells) | [6] |

| Thymine Glycol | Constitutes ~5% of modified thymines | γ-irradiation (in vitro DNA) | [7] |

| Thymine Glycol | Damage detectable at 40 Gy | X-irradiation (in vitro φX174 DNA) | [8] |

Experimental Protocols for Detection and Quantification

Several analytical techniques have been developed to accurately identify and quantify this compound lesions in DNA. The most robust and widely used methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the latter being preferred for its sensitivity and specificity without the need for derivatization. Immunoassays using monoclonal antibodies against this compound also provide a sensitive detection method.[8][9]

Detailed Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the key steps for the quantification of this compound in DNA samples using LC-MS/MS with a stable isotope-labeled internal standard.

4.1.1 DNA Isolation and Purification

-

Source: Extract genomic DNA from cultured cells, tissues, or other biological samples using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Quantification: Determine the DNA concentration and purity using UV spectrophotometry. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

4.1.2 Enzymatic Hydrolysis to Deoxyribonucleosides

-

Internal Standard: Spike a known amount of a stable isotope-labeled this compound internal standard (e.g., [13C, 15N2]-Thymidine Glycol) into the purified DNA sample (typically 10-50 µg). This is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.

-

Enzyme Cocktail: Prepare a multi-enzyme digestion cocktail. A common combination includes Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase to ensure complete digestion to individual 2'-deoxynucleosides.[10][11]

-

Digestion (Step 1): Add the initial enzyme mix (e.g., Nuclease P1 or a combination of DNase I and Nuclease P1) to the DNA in a suitable buffer. Incubate at 37°C for 1-2 hours.

-

Digestion (Step 2): Add Alkaline Phosphatase to the reaction to remove the 3' and 5' phosphate groups. Incubate at 37°C for another 1-2 hours. Some protocols utilize a one-step digestion with an optimized enzyme cocktail.[12][13]

-

Termination: Stop the reaction, typically by heating to 95°C for 10 minutes or by protein precipitation.[13]

4.1.3 Sample Cleanup (Solid-Phase Extraction - Optional but Recommended)

-

Purpose: To remove enzymes, salts, and other interfering substances from the DNA hydrolysate.[14][15]

-

Procedure: Use a C18 solid-phase extraction (SPE) cartridge.

-

Condition the cartridge with methanol, followed by water.

-

Load the hydrolyzed DNA sample.

-

Wash the cartridge with a weak aqueous buffer (e.g., 0.1% formic acid) to remove polar impurities.

-

Elute the deoxyribonucleosides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation: Dry the eluate under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried sample in a small, precise volume of the initial LC mobile phase.

4.1.4 LC-MS/MS Analysis

-

Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), typically with a small amount of acid modifier like formic acid to improve ionization.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard, providing high specificity and sensitivity.

-

Biological Consequences and Cellular Repair

The formation of this compound within DNA is not a benign event. The saturated, non-planar structure of the glycol lesion significantly distorts the DNA double helix. This distortion is a strong impediment to the progression of replicative DNA polymerases, which can lead to replication fork stalling and the formation of lethal double-strand breaks.[2][3]

To counteract the deleterious effects of such lesions, cells have evolved a sophisticated DNA repair system. This compound is primarily repaired through the Base Excision Repair (BER) pathway.[16]

The key steps in the BER of this compound are:

-

Lesion Recognition and Excision: The repair is initiated by a DNA glycosylase that specifically recognizes the this compound lesion. In humans, the primary enzymes responsible for this step are NTHL1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1) .[17][18][19] These are bifunctional glycosylases, meaning they not only cleave the N-glycosidic bond to remove the damaged base but also possess an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.

-

End Processing: The resulting single-strand break with either a 3'-phosphate or a 3'-phospho-α,β-unsaturated aldehyde needs to be processed by other enzymes, such as AP Endonuclease 1 (APE1) or Polynucleotide Kinase-Phosphatase (PNKP), to generate a conventional 3'-hydroxyl end.

-

DNA Synthesis: DNA Polymerase β (Pol β) inserts the correct nucleotide (thymidine) into the gap.

-

Ligation: The final nick in the DNA backbone is sealed by a DNA ligase, typically the XRCC1/Ligase IIIα complex, completing the repair process.[20]

Conclusion

This compound is a major and biologically consequential DNA lesion formed by the action of ionizing radiation. Its generation via hydroxyl radical attack, its ability to block DNA replication, and its recognition by the Base Excision Repair pathway are central concepts in radiobiology. The accurate quantification of this lesion using advanced analytical techniques like LC-MS/MS is vital for research into the mechanisms of radiation damage, cellular repair capacity, and the development of novel therapeutic strategies to modulate the effects of radiation in clinical settings. This guide provides the foundational knowledge and procedural outlines to support professionals in this critical area of research.

References

- 1. Thymine glycol - Wikipedia [en.wikipedia.org]

- 2. This compound Oligo Modifications from Gene Link [genelink.com]

- 3. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Detection by 32P-postlabeling of this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. three.jsc.nasa.gov [three.jsc.nasa.gov]

- 7. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunochemical quantitation of thymine glycol in oxidized and X-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of thymine glycols in DNA by radiation and chemical carcinogens as detected by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epigentek.com [epigentek.com]

- 14. A solid-phase extraction procedure for DNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

Thymidine Glycol Lesions in DNA: A Comprehensive Technical Guide on Biological Consequences and Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine glycol (Tg), a primary product of oxidative DNA damage, presents a significant challenge to the integrity of the genome. This ubiquitous lesion arises from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes and upon exposure to ionizing radiation and certain chemical agents. While not highly mutagenic, this compound is a potent blocker of DNA replication and transcription, making it a cytotoxic lesion if left unrepaired. This technical guide provides an in-depth analysis of the biological consequences of this compound lesions, detailing their impact on critical cellular processes, the intricate repair pathways responsible for their removal, and the signaling cascades that are activated in response to this form of DNA damage. Quantitative data on the effects of Tg are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this critical area of DNA damage and repair.

Introduction

Oxidative DNA damage is a constant threat to cellular homeostasis, with estimates suggesting that thousands of DNA lesions are generated in a single human cell each day. Among the various forms of oxidative damage, this compound (5,6-dihydroxy-5,6-dihydrothymidine) is one of the most common and well-characterized lesions. Its formation disrupts the planar structure of the thymine base, leading to significant helical distortion in the DNA duplex. This structural perturbation is the root cause of its profound biological consequences, which include the potent blockage of high-fidelity DNA polymerases and RNA polymerases. Consequently, the accumulation of this compound lesions can lead to replication fork stalling, transcriptional arrest, and ultimately, cell death. To counteract these detrimental effects, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to efficiently recognize and remove these lesions. This guide will explore the multifaceted biological impact of this compound, from its effects on DNA replication and transcription to the detailed molecular mechanisms of its repair and the associated cellular signaling responses.

Biological Consequences of this compound Lesions

The presence of a this compound lesion within a DNA strand triggers a cascade of cellular responses due to its disruptive influence on DNA metabolism.

Impact on DNA Replication

This compound acts as a formidable obstacle to the progression of high-fidelity replicative DNA polymerases. The non-planar nature of the damaged base sterically hinders its accommodation within the polymerase active site, leading to a high frequency of replication fork stalling.[1] While the polymerase can often insert an adenine opposite the lesion, subsequent extension is severely impeded.[1]

However, specialized translesion synthesis (TLS) polymerases can bypass this compound, albeit with varying efficiency and fidelity. DNA polymerase θ (Polθ), for instance, can bypass Tg but is prone to introducing frameshift mutations, particularly deletions.[2][3] The efficiency of bypass versus stalling is a critical determinant of the cytotoxic potential of this lesion.

Table 1: Quantitative Data on the Impact of this compound on DNA Replication

| Parameter | Observation | Reference |

| Replication Fork Stalling | This compound presents a strong block to replicative DNA polymerases.[1] | [1] |

| Translesion Synthesis by DNA Polymerase θ | Template misalignment leading to deletions is 5- to 10-fold more efficient than correct bypass in certain sequence contexts.[2] One- and two-nucleotide deletions are formed 9- and 6-fold more efficiently, respectively, than correct, full-length bypass products.[2][3] | [2][3] |

| Bypass Efficiency of Plant Organellar DNA Polymerases | AtPolIA and AtPolIB can bypass Tg by inserting an adenine opposite the lesion and efficiently extend from a Tg-A base pair.[4] | [4] |

| Misincorporation Frequency by Plant DNA Polymerase A (exo-) | dTMP: 1.37 x 10⁻⁴dGMP: 2.46 x 10⁻⁴dCMP: 2.25 x 10⁻⁴ | [4] |

| Misincorporation Frequency by Plant DNA Polymerase B (exo-) | dTMP: 2.80 x 10⁻³dGMP: 3.77 x 10⁻³dCMP: 1.90 x 10⁻³ | [4] |

Impact on Transcription

Similar to its effect on DNA replication, this compound can also impede transcription. When present on the template strand, Tg can block the progression of RNA polymerases. For example, in vitro studies have shown that a single this compound lesion can block transcription elongation by T7 RNA polymerase approximately 50% of the time.[5][6] However, the effect on mammalian RNA polymerase II appears to be less pronounced, suggesting that the transcriptional machinery in eukaryotes may have mechanisms to navigate or tolerate this lesion to some extent.[5][6] The arrest of transcription at a DNA lesion is a key signal for the initiation of Transcription-Coupled Repair (TCR).

Table 2: Quantitative Data on the Impact of this compound on Transcription

| Parameter | Observation | Reference |

| Transcription Elongation Blockage (T7 RNA Polymerase) | A single this compound lesion in the transcribed strand blocks transcription elongation approximately 50% of the time. | [5][6] |

| Transcription Elongation Blockage (Mammalian RNA Polymerase II) | This compound in the transcribed strand did not significantly block RNA polymerase II in vitro. | [5][6] |

DNA Repair of this compound Lesions

Cells primarily utilize the Base Excision Repair (BER) pathway to remove this compound lesions. Nucleotide Excision Repair (NER) and Transcription-Coupled Repair (TCR) have also been implicated as alternative or backup repair mechanisms.

Base Excision Repair (BER)

The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base.

-

Recognition and Excision: In mammals, the primary DNA glycosylases responsible for recognizing and removing this compound are NTHL1 (a homolog of E. coli Nth) and NEIL1.[7] These enzymes cleave the N-glycosidic bond between the damaged thymine base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Processing: The resulting AP site is then processed by an AP endonuclease (primarily APE1), which cleaves the phosphodiester backbone 5' to the AP site.

-

DNA Synthesis and Ligation: DNA polymerase β (Polβ) then fills the single-nucleotide gap, and the nick is sealed by a DNA ligase (typically DNA ligase III).

Table 3: Kinetic Parameters of BER Glycosylases for this compound

| Enzyme | Substrate | Km (nM) | kcat (min-1) | Reference |

| NEIL1 (Unedited) | Thymine Glycol | ~12.8 | ~65.8 | [8] |

| NEIL1 (Edited) | Thymine Glycol | - | - | [9] |

| OGG1 | 8-oxoGuanine (for comparison) | ~7.0 | ~3.9 | [8] |

Nucleotide Excision Repair (NER) and Transcription-Coupled Repair (TCR)

While BER is the predominant pathway for this compound removal, there is evidence suggesting that NER can also recognize and repair this lesion, particularly when BER is deficient or overwhelmed. The helical distortion caused by Tg, although less bulky than classic NER substrates like pyrimidine dimers, can be recognized by the NER machinery.

TCR is a sub-pathway of NER that is specifically dedicated to removing lesions from the transcribed strand of actively expressed genes. The stalling of RNA polymerase at a this compound lesion is thought to be the initiating signal for the recruitment of the TCR machinery.

Cellular Signaling in Response to this compound

The presence of this compound and the subsequent processing by repair pathways can activate cellular signaling cascades, primarily the DNA Damage Response (DDR). The key kinases in this response are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

While direct activation of ATM and ATR by isolated this compound lesions is not as well-characterized as their response to double-strand breaks or stalled replication forks, the consequences of Tg lesions, such as replication fork stalling, can lead to the activation of the ATR-Chk1 signaling pathway. Stalled replication forks expose single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). ATR, through its partner protein ATRIP, is recruited to these RPA-coated ssDNA regions and becomes activated. Activated ATR then phosphorylates a range of downstream targets, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and maintain genome stability.

If replication forks collapse at this compound lesions, this can lead to the formation of double-strand breaks (DSBs), which are potent activators of the ATM kinase.

Caption: Signaling pathway activated by this compound-induced replication stress.

Experimental Protocols

DNA Polymerase Stop Assay

This assay is used to determine the extent to which a DNA lesion blocks DNA synthesis by a particular DNA polymerase.

Materials:

-

Thermocycler

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

-

Oligonucleotide template containing a site-specific this compound lesion

-

5'-radiolabeled primer complementary to the template

-

DNA polymerase of interest

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer specific for the DNA polymerase

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Procedure:

-

Primer Annealing: Anneal the 5'-radiolabeled primer to the this compound-containing template oligonucleotide by mixing them in the polymerase reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Reaction Setup: Prepare the polymerase reactions on ice. In a typical reaction, combine the annealed primer-template duplex, dNTPs, and the DNA polymerase in the appropriate reaction buffer.

-

Initiation of Reaction: Initiate the reaction by transferring the tubes to a pre-warmed thermocycler set to the optimal temperature for the polymerase (e.g., 37°C).

-

Time Course: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 5, 10, 20 minutes) and the reaction is stopped by adding an equal volume of stop solution.

-

Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a high-resolution denaturing polyacrylamide gel. Include a sequencing ladder of the template as a size marker.

-

Visualization and Analysis: After electrophoresis, dry the gel and expose it to a phosphor screen or autoradiography film. The intensity of the bands corresponding to the stalled products at the lesion site and the full-length extension products are quantified to determine the percentage of polymerase blockage.

In Vitro Base Excision Repair (BER) Assay

This assay measures the ability of a cell extract or purified enzymes to repair a this compound lesion in a plasmid DNA substrate.

Materials:

-

Plasmid DNA containing a single, site-specific this compound lesion

-

Cell-free extract or purified BER enzymes (NTHL1/NEIL1, APE1, Polβ, DNA Ligase III)

-

Reaction buffer (e.g., containing HEPES, KCl, MgCl₂, ATP, DTT)

-

[α-³²P]dCTP

-

Unlabeled dNTPs

-

Restriction enzymes

-

Agarose gel electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Repair Reaction: Incubate the this compound-containing plasmid with the cell extract or purified BER proteins in the reaction buffer. Include [α-³²P]dCTP and unlabeled dNTPs to label the repair patch.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

DNA Purification: Stop the reaction and purify the plasmid DNA to remove proteins and unincorporated nucleotides.

-

Restriction Digestion: Digest the purified plasmid with a restriction enzyme that linearizes the plasmid and another enzyme that excises a small fragment containing the lesion site.

-

Agarose Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or autoradiography film. The incorporation of radioactivity into the fragment containing the original lesion site indicates successful repair. The intensity of the radioactive signal can be quantified to measure the repair efficiency.

Caption: Workflow for an in vitro Base Excision Repair (BER) assay.

Conclusion

This compound lesions represent a significant threat to genomic stability due to their potent blocking of DNA replication and transcription. The cellular response to these lesions is multifaceted, involving a primary reliance on the Base Excision Repair pathway for their removal, with contributions from other repair mechanisms. The stalling of cellular machinery at these lesions can trigger DNA damage signaling cascades that are crucial for coordinating cell cycle progression with DNA repair. A thorough understanding of the biological consequences of this compound and the intricate mechanisms of its repair is essential for research in areas such as cancer biology, aging, and the development of novel therapeutic strategies that target DNA repair pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of oxidative DNA damage and its implications for human health.

References

- 1. A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, thymine glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Effect of Thymine Glycol on Transcription Elongation by T7 RNA Polymerase and Mammalian RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of thymine glycol on transcription elongation by T7 RNA polymerase and mammalian RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NEIL1 Recoding due to RNA Editing Impacts Lesion-Specific Recognition and Excision - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Thymidine Glycol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine glycol (Tg), a primary product of oxidative DNA damage, represents a significant threat to genomic integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of its various isomers. Arising from the oxidation of the C5-C6 double bond of thymidine, this compound exists as four diastereomers, grouped into two cis/trans pairs: (5R, 6S)- and (5S, 6R)-cis isomers, and (5R, 6R)- and (5S, 6S)-trans isomers. These isomers exhibit distinct chemical stabilities and biological activities. This document details their structural characteristics, equilibrium dynamics, and impact on DNA structure and function. Furthermore, it outlines key experimental protocols for their synthesis, purification, and analysis, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Chemical Structure and Stereoisomerism

This compound is formed when the thymidine base in DNA is oxidized, leading to the saturation of the 5,6-double bond and the addition of two hydroxyl groups. The presence of two chiral centers at the C5 and C6 positions results in the formation of four stereoisomers. These isomers exist as two diastereomeric pairs, each capable of interconverting between cis and trans configurations through epimerization at the C6 position.[1][2]

The four diastereomers are:

-

cis-(5R, 6S)-thymidine glycol

-

cis-(5S, 6R)-thymidine glycol

-

trans-(5R, 6R)-thymidine glycol

-

trans-(5S, 6S)-thymidine glycol

In aqueous solution, these isomers exist in equilibrium, with the cis isomers being the more predominant forms.[3][4]

Physicochemical Properties

The different stereoisomers of this compound possess distinct physicochemical properties that influence their behavior in biological systems.

Equilibrium Concentrations

In aqueous solution, the cis and trans isomers of each diastereomeric pair exist in a dynamic equilibrium. The cis isomers are thermodynamically more stable and thus more abundant.

| Diastereomeric Pair | Isomer Configuration | Equilibrium Concentration |

| 5S Pair | cis-(5S, 6R) | 80%[3][5][6] |

| trans-(5S, 6S) | 20%[3][5][6] | |

| 5R Pair | cis-(5R, 6S) | 87%[3][5][6] |

| trans-(5R, 6R) | 13%[3][5][6] |

Impact on DNA Duplex Stability

The incorporation of a this compound lesion into a DNA duplex significantly destabilizes the double helix. This destabilization is attributed to the loss of planarity and aromaticity of the thymine ring, which disrupts base stacking interactions. The melting temperature (Tm) of DNA duplexes containing this compound is reduced by 8-22°C, depending on the specific isomer, the sequence context, and the number of lesions.[7]

| DNA Duplex Modification | Change in Melting Temperature (ΔTm) |

| Single this compound Lesion | -8 to -15 °C[7] |

| Two this compound Lesions | Up to -22 °C[7] |

Alkali Lability

The diastereomeric pairs of this compound exhibit differential stability under alkaline conditions. The 5S pair is more labile to alkali treatment than the 5R pair, a difference attributed to the higher equilibrium concentration of the trans epimer in the 5S pair.[3][5] This property is important for certain methods of DNA damage analysis.

Biological Properties and Implications

This compound lesions are not strongly mutagenic but pose a significant challenge to DNA replication and are recognized by the cellular DNA repair machinery.

Effects on DNA Replication

This compound is a potent blocker of DNA replication by high-fidelity DNA polymerases.[8] This blockage can lead to stalled replication forks and potentially cell death if not repaired. While it is a strong replication block, it is considered weakly mutagenic, with the primary mutational outcome being a T to C transition.[9] When part of a tandem lesion, its mutagenicity can be enhanced.[10][11][12]

DNA Repair

This compound lesions are primarily repaired through the Base Excision Repair (BER) pathway. The repair process is initiated by a DNA glycosylase, such as Endonuclease III (Nth in E. coli), which recognizes and excises the damaged base.

Experimental Protocols

Synthesis and Purification of this compound Diastereomers

A common method for the synthesis and purification of individual this compound diastereomers involves the bromination of thymidine followed by separation using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Methodology:

-

Bromination: Thymidine is treated with a brominating agent, such as N-bromosuccinimide, to produce a mixture of the trans 5-bromo-6-hydroxy-5,6-dihydrothymidine (thymidine bromohydrin) diastereomers.

-

HPLC Separation: The resulting mixture of thymidine bromohydrin diastereomers is separated by reversed-phase HPLC.

-

Conversion to Glycols: Each purified bromohydrin diastereomer is then converted to the corresponding this compound diastereomeric pair (cis and trans) by refluxing in an aqueous solution.[3][5]

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR are essential for the structural elucidation and confirmation of the stereochemistry of the synthesized isomers.[13][14]

-

Sample Preparation: Purified isomers are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: 1D and 2D NMR experiments (e.g., COSY, HSQC) are performed to assign proton and carbon signals and determine the relative stereochemistry of the hydroxyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the this compound isomers and to analyze their presence in DNA.[15]

-

Sample Preparation: Samples are prepared according to the specific ionization technique (e.g., Electrospray Ionization - ESI). For analysis of Tg in DNA, the DNA is typically enzymatically digested to nucleosides.

-

Analysis: High-resolution mass spectrometry provides accurate mass measurements, and tandem MS (MS/MS) can be used for structural fragmentation analysis.

In Vitro DNA Polymerase Stop Assay

This assay is used to assess the ability of this compound to block DNA synthesis.

Methodology:

-

Template-Primer Design: A single-stranded DNA oligonucleotide containing a site-specific this compound lesion is used as a template. A shorter, complementary primer is annealed upstream of the lesion.

-

Polymerase Extension: The template-primer duplex is incubated with a DNA polymerase, dNTPs, and appropriate buffer.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis. A strong band corresponding to the position just before or opposite the lesion indicates that the polymerase has been blocked.

Mutagenicity Assay in E. coli

This assay determines the frequency and type of mutations induced by this compound.

Methodology:

-

Vector Construction: A single-stranded vector (e.g., M13) is constructed to contain a site-specific this compound lesion.

-

Transformation: The vector is transformed into an appropriate E. coli strain (e.g., one deficient in specific repair pathways to enhance mutation detection).

-

Progeny Analysis: Progeny phage are harvested, and the DNA sequence at the site of the original lesion is determined by DNA sequencing to identify any mutations.

Conclusion

The study of this compound isomers is crucial for understanding the mechanisms of oxidative DNA damage and its biological consequences. The distinct properties of the cis and trans diastereomers highlight the importance of stereochemistry in DNA damage and repair. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of DNA damage and repair, toxicology, and drug development, facilitating further investigation into the roles of these lesions in human health and disease.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Cell-Based Assay for Measuring Base Excision Repair Responses. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial base excision repair assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficient Formation of the Tandem Thymine Glycol/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of the diastereoisomers of cis this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the diastereomers of this compound, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of DNA damage: effect of this compound residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of the diastereomers of this compound, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of a convenient this compound phosphoramidite monomer and its site-specific incorporation into DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Initiation of Base Excision Repair of Oxidative Lesions in Nucleosomes by the Human, Bifunctional DNA Glycosylase NTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymine glycol lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian's Scar: Thymidine Glycol's Role in the Cellular Saga of Aging and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oxidative stress, an inescapable consequence of aerobic life, relentlessly assaults the integrity of our genetic blueprint. Among the myriad lesions inflicted upon DNA, thymidine glycol (Tg) emerges as a critical, non-mutagenic yet profoundly cytotoxic form of damage. By physically obstructing the machinery of DNA replication and transcription, this compound acts as a potent initiator of cellular crisis, compelling cells to choose between senescence and apoptosis. This whitepaper provides a comprehensive technical overview of the formation, cellular impact, and analytical detection of this compound. It delves into the intricate signaling pathways triggered by this lesion and explores its profound implications in the progression of cellular aging, cancer, and neurodegenerative diseases, offering a crucial resource for researchers and drug development professionals seeking to understand and target the molecular underpinnings of these complex biological processes.

The Genesis and Biochemical Nature of this compound

This compound is a major product of oxidative DNA damage, arising from the oxidation of the 5,6-double bond of the thymine base.[1] This chemical modification can be induced by a variety of endogenous and exogenous agents, including:

-

Reactive Oxygen Species (ROS): Generated as byproducts of normal metabolic processes, such as mitochondrial respiration.

-

Ionizing Radiation: Used in cancer therapy, which generates hydroxyl radicals that readily attack DNA.

-

Chemical Oxidants: Environmental and industrial chemicals can also lead to the formation of this compound.[1]

The formation of this compound results in the loss of the planar structure of the thymine base, causing significant distortion to the DNA double helix.[1] This structural perturbation is a key factor in its biological consequences. This compound exists as four diastereomers due to the creation of two new chiral centers at the C5 and C6 positions of the thymine ring.[2]

Cellular Response to this compound: A Fork in the Road

The presence of a this compound lesion in the DNA template presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. This blockage is a critical trigger for a cascade of cellular responses aimed at preserving genomic integrity.

Stalled Replication and Transcription

High-fidelity DNA polymerases are effectively blocked by this compound, leading to stalled replication forks.[3] This cessation of DNA synthesis is a potent signal of cellular distress. Similarly, RNA polymerases can also be hindered by the presence of this compound in the transcribed strand, disrupting gene expression.[4]

The DNA Damage Response (DDR)

The stalling of replication forks by this compound is a primary activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathway.[5][6] ATR, in turn, phosphorylates and activates a cascade of downstream proteins, including the checkpoint kinase 1 (CHK1), which orchestrates cell cycle arrest to provide time for DNA repair.[7] The recognition of the this compound lesion is initiated by DNA glycosylases such as NTHL1 and NEIL1, which are key players in the Base Excision Repair (BER) pathway.[8][9][10]

The following diagram illustrates the signaling cascade initiated by a this compound-induced stalled replication fork:

Cellular Fates: Senescence and Apoptosis

If the this compound lesion is not efficiently removed by the BER pathway, the persistent cell cycle arrest can lead to one of two terminal cell fates:

-

Cellular Senescence: A state of irreversible growth arrest, characterized by morphological changes and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[5][11][12] The induction of senescence is often mediated by the p53/p21 and p16INK4a tumor suppressor pathways.[13][14][15]

-

Apoptosis: Programmed cell death, which is a crucial mechanism for eliminating cells with irreparable DNA damage. The decision to undergo apoptosis is often orchestrated by the p53 tumor suppressor protein.[16][17]

The following diagram illustrates the logical relationship between this compound, DNA damage response, and the resulting cellular fates:

This compound in Cellular Aging and Disease

The accumulation of unrepaired this compound lesions is a hallmark of cellular aging and is implicated in the pathogenesis of several age-related diseases.

Cellular Aging

The efficiency of DNA repair mechanisms, including BER, declines with age.[18] This leads to an accumulation of DNA damage, including this compound, which contributes to the age-associated decline in cellular function. The induction of cellular senescence by persistent this compound lesions is thought to be a major contributor to the aging phenotype, as senescent cells can disrupt tissue homeostasis through the SASP.[19]

| Parameter | Young Individuals | Elderly Individuals | Reference |

| Urinary Excretion of this compound and Thymine Glycol (nmol/kg/day) | ~0.599 | Tends to be variable, but repair capacity decreases with age. | [2][20][21][22][23] |

Cancer

The role of this compound in cancer is multifaceted. On one hand, as a form of DNA damage, its accumulation can contribute to genomic instability, a hallmark of cancer. On the other hand, the cytotoxic nature of this compound is exploited by radiation therapy to kill cancer cells.

| Population | Urinary Thymine Glycol (nmol/kg/day) | Urinary this compound (nmol/kg/day) | Reference |

| Healthy Controls | 0.435 ± 0.038 | 0.164 ± 0.017 | [20][22] |

| Neoplastic Patients | 0.347 ± 0.035 | 0.125 ± 0.010 | [20][22] |

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of this compound have been detected in the brains of Alzheimer's patients, suggesting a role for this lesion in the neurodegenerative process.[1][24] While direct quantitative data for Parkinson's disease is less established, the substantia nigra, the brain region primarily affected in this disease, is known to be under high oxidative stress.[12][25][26]

| Disease Context | Observation | Brain Region | Reference |

| Alzheimer's Disease | Increased levels of thymine glycol | Parietal, temporal, occipital, and frontal lobes; superior temporal gyrus; hippocampus | [1][24] |

Methodologies for the Detection and Quantification of this compound

Accurate and sensitive detection of this compound is crucial for studying its biological roles. Several analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound from biological samples.[27][28] These methods often involve enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and detection by mass spectrometry.

Experimental Workflow for LC-MS/MS Analysis of this compound:

Immunoassays

The development of monoclonal antibodies specific for this compound has enabled the use of various immunoassay techniques, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of this compound in DNA samples.

-

Immunohistochemistry (IHC): For the visualization of this compound distribution within tissues and cells.[29][30][31]

Experimental Protocols

Protocol for Immunohistochemical Detection of this compound in Paraffin-Embedded Brain Tissue

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2x 5 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Cool slides for 20 minutes at room temperature.

-

Wash slides in PBS (3x 5 min).

-

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Wash in PBS (2x 5 min).

-

Incubate with blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody Incubation and Detection:

-

Wash in PBS (3x 5 min).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash in PBS (3x 5 min).

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash in PBS (3x 5 min).

-

Develop with a diaminobenzidine (DAB) substrate until the desired stain intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol for LC-MS/MS Quantification of this compound in DNA

-

DNA Extraction and Quantification:

-

Extract genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.

-

Quantify the DNA concentration and assess its purity using UV spectrophotometry.

-

-

Enzymatic Hydrolysis:

-

Digest 10-20 µg of DNA with nuclease P1, followed by alkaline phosphatase to dephosphorylate the nucleosides.

-

-

Sample Cleanup:

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interfering substances.

-

Elute the nucleosides with methanol and dry the sample under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in an appropriate mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the nucleosides using a gradient elution.

-

Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.[24][32][33][34]

-

Conclusion and Future Directions

This compound stands as a critical mediator in the cellular response to oxidative stress, with profound implications for aging and disease. Its ability to halt DNA replication and transcription makes it a potent trigger of cellular senescence and apoptosis, processes that are central to the pathogenesis of cancer and neurodegenerative disorders. The methodologies outlined in this guide provide a robust toolkit for researchers to further investigate the roles of this compound in these complex biological processes.

Future research should focus on:

-

Developing more sensitive and high-throughput methods for the detection of this compound to facilitate large-scale clinical and epidemiological studies.

-

Elucidating the precise molecular mechanisms by which this compound influences the choice between senescence and apoptosis.

-

Exploring the therapeutic potential of targeting the formation or repair of this compound in the context of age-related diseases and cancer therapy.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies to combat the debilitating effects of aging and disease.

References

- 1. JCI Insight - The senescence-associated secretome as an indicator of age and medical risk [insight.jci.org]

- 2. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P16INK4a upregulation mediated by TBK1 induces retinal ganglion cell senescence in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NEIL1 Binding to DNA containing 2′-Fluorothis compound Stereoisomers and the Effect of Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mab3d-atlas.com [mab3d-atlas.com]

- 8. Evaluation of NTHL1, NEIL1, NEIL2, MPG, TDG, UNG and SMUG1 genes in familial colorectal cancer predisposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on the role of the NEIL family in cancer [frontiersin.org]

- 10. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parkinson’s Disease Is Associated with Oxidative Damage to Cytoplasmic DNA and RNA in Substantia Nigra Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of p16ink4a and p19ARF by TGFbeta1 contributes to growth arrest and senescence response in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic expression of p16INK4a in the epidermis induces Wnt-mediated hyperplasia and promotes tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contribution of p16INK4a and p21CIP1 pathways to induction of premature senescence of human endothelial cells: permissive role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p53 and p16(INK4A) independent induction of senescence by chromatin-dependent alteration of S-phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aging markers in human urine: A comprehensive, non‐targeted LC‐MS study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SASP reflects senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ATR protects ongoing and newly assembled DNA replication forks through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Senescence associated secretory phenotype profile from primary lung mice fibroblasts depends on the senescence induction stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biomedgrid.com [biomedgrid.com]

- 26. researchgate.net [researchgate.net]

- 27. Reactome | Senescence-Associated Secretory Phenotype (SASP) [reactome.org]

- 28. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. escholarship.org [escholarship.org]

- 34. benchchem.com [benchchem.com]

Thymidine Glycol: A Comprehensive Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine glycol (Tg), a major product of oxidative DNA damage, represents a significant threat to genomic integrity. Formed by the oxidation of the thymine base, this lesion is a potent blocker of DNA replication and transcription. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound. It details the experimental methodologies for its synthesis and analysis, presents key quantitative data, and illustrates the primary cellular pathway for its repair. This document is intended to serve as a foundational resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.

Discovery and Initial Characterization

This compound was first identified as a radiolysis product of thymine in the early 1970s, with pioneering work from the laboratory of Dr. Peter Cerutti.[1] It was established as a primary product of DNA damage induced by ionizing radiation and other sources of reactive oxygen species (ROS).[1] Unlike some other forms of DNA damage, this compound is not strongly mutagenic; instead, its primary cytotoxic effect stems from its ability to act as a formidable block to the progression of DNA polymerases during replication.[2]

Chemical Structure and Properties

This compound, or 5,6-dihydroxy-5,6-dihydrothymidine, is formed by the saturation of the 5,6-double bond of the thymine ring. This creates two new chiral centers at the C5 and C6 positions, resulting in four possible diastereomers. The cis isomers are the predominant forms generated by the oxidation of DNA.

Quantitative Data

The following table summarizes key quantitative data related to the characterization and analysis of this compound.

| Parameter | Value | Reference/Note |

| Molar Mass | 274.24 g/mol | Calculated for C10H14N2O7 |

| Urinary Excretion in Humans | ~32 nmol/day (thymine glycol + this compound) | [3] |

| Urinary Excretion in Rats | ~15 times more per kg of body weight than humans | [3] |

| HPLC Detection Limit (Fluorimetric) | 1.6 ng/mL in urine | [1] |

| GC/MS Detection Limit | 41 amol (on column) | [4] |

| Molar Extinction Coefficient (Thymine at 263.8 nm) | 7,900 cm⁻¹/M | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound.

Synthesis of this compound-Containing DNA

The controlled introduction of this compound into DNA is essential for studying its biological effects. The most common method for its synthesis involves the oxidation of thymidine residues with osmium tetroxide (OsO₄).

Protocol: Synthesis of this compound in Oligonucleotides using Osmium Tetroxide

-

Dissolve Oligonucleotide: Dissolve the single-stranded oligonucleotide containing the target thymidine in 10 mM Tris-HCl buffer (pH 8.0).

-

Osmium Tetroxide Treatment: Add Osmium Tetroxide (OsO₄) to a final concentration of 0.08-0.16%. Incubate at 30°C. The reaction time will depend on the desired level of modification and can be monitored by taking aliquots at various time points.[6]

-

Reaction Quenching: Stop the reaction by extracting the mixture three times with an equal volume of cold diethyl ether.[6]

-

Purification: Remove residual OsO₄ and byproducts by passing the aqueous phase through a Sephadex G-50 column.[6]

-

Optional: Reduction of Osmate Esters: For complete conversion to the glycol, the intermediate osmate esters can be reduced. One method is to treat the sample with a 50% saturated solution of sodium sulfite for 3 hours at 50°C.

-

Analysis and Purification of Modified Oligonucleotide: The resulting mixture of modified and unmodified oligonucleotides is typically purified by High-Performance Liquid Chromatography (HPLC).

Analysis of this compound by HPLC

HPLC is a cornerstone technique for the detection and quantification of this compound in biological samples.

Protocol: HPLC Analysis of this compound in Urine

-

Sample Preparation: Acidify urine samples and add internal standards (e.g., isotopically labeled this compound).

-